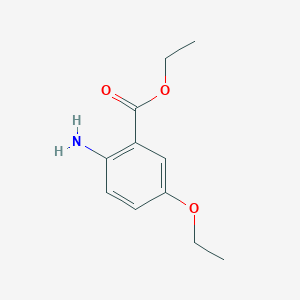

4,5-二甲基-2-(5-硝基呋喃-2-甲酰胺基)噻吩-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

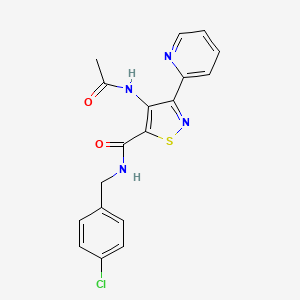

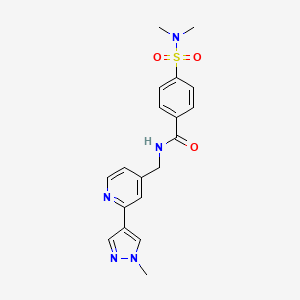

The compound of interest, "Methyl 4,5-dimethyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate," is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The presence of nitrofuran and carboxamide groups suggests potential for biological activity, possibly as an antiviral or cytotoxic agent.

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions and functional group transformations. For example, the synthesis of related compounds such as 5-carboxamido-4-hydroxy-3-(β-D-ribofuranosyl)-2-thiophene carboxylate and its dicarboxamide analogs was achieved through a base-mediated condensation method using dimethyl thiodiacetate and a ribofuranosyl-oxoacetate derivative . Similarly, nitrothiophene carboxamides with various side chains were prepared by treating thiophenecarbonyl chloride with protected aminoalkylamines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. Quantum chemical calculations can be used to determine the energies, electronic structures, and molecular geometries of such compounds . The presence of electron-withdrawing groups like nitro and carboxamide can affect the reactivity and stability of the thiophene ring. The molecular structure of the compound would likely influence its interaction with biological targets and its overall pharmacological profile.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including nitration, which can be influenced by the substituents on the thiophene ring. For instance, selective ipso-substitution of a methyl group by a nitro group on the thiophene fragment can be hindered by the presence of other substituents . The nitration of 2,5-dimethylthiophene leads to products like 3-nitro-2,5-dimethyl-thiophene and dithienylmethanes, depending on the reaction conditions . These reactions are relevant to understanding the chemical behavior of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of nitro and carboxamide groups can increase the compound's polarity, potentially affecting its solubility in various solvents. The stability of thiophene derivatives can also be assessed through their reactivity in different chemical reactions, as demonstrated by the synthesis of stable precursors of o-dimethylene thiophene .

科学研究应用

传感活性和磁性

4,5-二甲基-2-(5-硝基呋喃-2-甲酰胺基)噻吩-3-甲酸甲酯已被用于微孔镧系元素基金属有机骨架的功能化。这些骨架表现出有趣的特性,例如对某些化学物质的传感活性和显着的磁性。例如,某些配合物表现出显着的磁热效应,而其他配合物表现出对硝苯和丙酮等物质的传感特性 (王等人,2016 年)。

放射治疗和抗病毒应用

研究表明,与本化合物类似的硝基噻吩衍生物在放射治疗中具有作为放射增敏剂和生物还原活化细胞毒素的潜在应用。此类化合物已被证明可有效增强癌细胞对放射治疗的敏感性 (Threadgill 等人,1991 年)。此外,与本化合物密切相关的呋喃甲酰胺衍生物已被确认为致死性 H5N1 甲型流感病毒的新型抑制剂,表明具有潜在的抗病毒应用 (Yongshi 等人,2017 年)。

聚合物科学中的光稳定性

在聚合物科学领域,某些噻吩衍生物已被合成用于作为聚氯乙烯 (PVC) 的光稳定剂。包括噻吩变体在内的这些化合物可有效降低 PVC 薄膜的光降解水平,从而提高这些材料的耐用性和使用寿命 (Balakit 等人,2015 年)。

环境净化和生物修复

相关化合物 3-甲基-4-硝基苯酚(某些农药的分解产物)一直是生物修复的研究对象。研究表明,某些微生物能够利用这种化合物作为唯一的碳源和能量,表明在环境净化和生物修复中具有潜在的应用 (Bhushan 等人,2000 年)。

癌症研究中的抗增殖活性

新的噻吩衍生物已被合成并测试其抗增殖活性。这些研究表明,某些合成的化合物对乳腺癌和结肠癌细胞系表现出显着的活性,表明在癌症研究和治疗中具有潜在的应用 (Ghorab 等人,2013 年)。

属性

IUPAC Name |

methyl 4,5-dimethyl-2-[(5-nitrofuran-2-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6S/c1-6-7(2)22-12(10(6)13(17)20-3)14-11(16)8-4-5-9(21-8)15(18)19/h4-5H,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTGBTXRWAWVDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,5-dimethyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate](/img/structure/B2503331.png)

![3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2503332.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2503347.png)

![1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B2503348.png)

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate](/img/structure/B2503349.png)

![6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503351.png)